Photoisomerization Quantum Yield Differentiates tt-DPB from trans-Stilbene
In direct photoisomerization experiments, tt-DPB exhibits a unique set of quantum yields that distinguish it from trans-stilbene (t-St). Unlike t-St, the fluorescence and torsional relaxation leading to photoisomerization do not account for all S1 excited-state decay in tt-DPB, revealing the existence of competing, non-isomerization decay pathways [1]. Specifically, in hexane, tt-DPB photoisomerization to cis,trans-DPB (tt→ct) proceeds with a quantum yield (φ) of 0.092, and a two-bond isomerization pathway to cis,cis-DPB (tt→cc) has a yield of 0.020 [1]. This is in stark contrast to the mechanistic paradigm established for trans-stilbene.
| Evidence Dimension | Photoisomerization quantum yield (φ) |
|---|---|
| Target Compound Data | φ(tt→ct) = 0.092; φ(tt→cc) = 0.020 in hexane [1] |
| Comparator Or Baseline | trans-Stilbene (t-St): Fluorescence and isomerization are complementary decay channels from S1 [1]. |
| Quantified Difference | tt-DPB has a ~20% two-bond isomerization (tt→cc) component not observed as a major pathway in t-St; overall quantum yields are lower and not simply complementary to fluorescence. |
| Conditions | Direct photoisomerization in hexane solution at room temperature [1]. |
Why This Matters
For researchers modeling excited-state dynamics or designing photoresponsive materials, tt-DPB provides a critical test case with quantifiable, non-complementary decay channels that are absent in the commonly used trans-stilbene model.
- [1] Saltiel, J., Krishna, T. S. R., Turek, A. M., & Clark, R. J. (2011). Medium effects on the direct cis-trans photoisomerization of 1,4-diphenyl-1,3-butadiene in solution. The Journal of Physical Chemistry A, 115(11), 2120-2129. View Source
